molecular formula C14H20ClNO3 B1531035 4-Methoxy-3-piperidin-1-ylmethyl-benzoic acid hydrochloride CAS No. 856309-58-5

4-Methoxy-3-piperidin-1-ylmethyl-benzoic acid hydrochloride

Cat. No.: B1531035
CAS No.: 856309-58-5
M. Wt: 285.76 g/mol
InChI Key: JCCNSLMDTZMOPD-UHFFFAOYSA-N
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Description

Preparation Methods

The synthesis of 4-Methoxy-3-piperidin-1-ylmethyl-benzoic acid hydrochloride involves several steps. One common method includes the reaction of 4-methoxybenzoic acid with piperidine in the presence of a suitable catalyst. The reaction conditions typically involve heating the mixture to a specific temperature to facilitate the formation of the desired product. Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production .

Chemical Reactions Analysis

4-Methoxy-3-piperidin-1-ylmethyl-benzoic acid hydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the piperidine moiety can be replaced with other nucleophiles under appropriate conditions.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and specific temperature and pressure settings to optimize the reaction yields .

Scientific Research Applications

4-Methoxy-3-piperidin-1-ylmethyl-benzoic acid hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Methoxy-3-piperidin-1-ylmethyl-benzoic acid hydrochloride involves its interaction with specific molecular targets. The piperidine moiety plays a crucial role in binding to these targets, influencing various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of the research .

Comparison with Similar Compounds

4-Methoxy-3-piperidin-1-ylmethyl-benzoic acid hydrochloride can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its combination of the methoxy and piperidine groups, providing a distinct set of chemical and biological properties that make it valuable in diverse research fields.

Properties

IUPAC Name

4-methoxy-3-(piperidin-1-ylmethyl)benzoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO3.ClH/c1-18-13-6-5-11(14(16)17)9-12(13)10-15-7-3-2-4-8-15;/h5-6,9H,2-4,7-8,10H2,1H3,(H,16,17);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCCNSLMDTZMOPD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)O)CN2CCCCC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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